molecular formula C11H6F3NO2 B1348730 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione CAS No. 34520-59-7

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B1348730
CAS No.: 34520-59-7
M. Wt: 241.17 g/mol
InChI Key: ZDJBEIFRRVXFFW-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 2-trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design . Maleimide derivatives are known for their reactivity with thiol groups, enabling applications in protein conjugation and radiopharmaceuticals, as seen in related compounds .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBEIFRRVXFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351412
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34520-59-7
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Trifluoromethyl Aniline with Maleic Anhydride

  • Starting Materials: 2-Trifluoromethyl aniline and maleic anhydride.
  • Solvent: Commonly used solvents include ethanol, toluene, or chloroform.
  • Catalyst: Acetic acid or other mild acids can be used to catalyze the reaction.
  • Reaction Conditions: Heating under reflux or microwave irradiation to accelerate the reaction.
  • Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of maleic anhydride, forming an amic acid intermediate, which upon cyclization and dehydration yields the maleimide ring.

Example from literature:
Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione via reaction of aniline and 2,3-dichloromaleic anhydride in ethanol with acetic acid catalyst under microwave irradiation yielded 39.56% to 70.21% in 15-20 minutes, demonstrating the efficiency of microwave-assisted synthesis compared to traditional heating (2 hours).

Multi-Step Synthesis via Bromobenzene Derivatives and Diethyl Malonate

A more complex synthetic route involves:

  • Step 1: Reaction of 2-(trifluoromethyl)bromobenzene with diethyl malonate in the presence of an alkali reagent and solvent (e.g., tetrahydrofuran or dimethylformamide) at temperatures ranging from 0°C to reflux (~90°C). This step forms a substituted malonate intermediate.
  • Step 2: Saponification and decarboxylation of the intermediate to yield the corresponding substituted propanoic acid.
  • Step 3: Methylation of the acid using methylating agents such as methyl sulfate under controlled temperature (-5°C to reflux) to obtain the final trifluoromethyl-substituted product.

This method was reported with a total molar yield of approximately 62-63.5% over the three steps, indicating good efficiency for industrial-scale synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Solvent(s) Conditions Yield (%) Notes
Aniline + Maleic Anhydride 2-Trifluoromethyl aniline + maleic anhydride Ethanol, Acetic acid Microwave irradiation, reflux 39.56 - 70.21 Microwave heating reduces reaction time
Bromobenzene + Diethyl Malonate 2-(Trifluoromethyl)bromobenzene + diethyl malonate THF, DMF 0°C to reflux, multi-step ~62 - 63.5 Multi-step with saponification and methylation
Amidrazone + Dimethylmaleic Anhydride N3-substituted amidrazones + 2,3-dimethylmaleic anhydride Toluene, Chloroform Reflux, short reaction time 75 - 95 High yield, potential for related derivatives

Research Findings and Notes

  • Microwave-Assisted Synthesis: Microwave irradiation significantly improves reaction efficiency and yield for maleimide derivatives, reducing reaction times from hours to minutes without compromising product quality.

  • Multi-Step Synthesis Efficiency: The bromobenzene/diethyl malonate route, while more complex, allows for precise introduction of trifluoromethyl groups and functionalization, with good overall yields and scalability.

  • Solvent and Temperature Effects: Solvent choice and reaction temperature critically influence yields and purity. For example, reflux in toluene or chloroform often provides better yields for amidrazone routes, while lower temperatures are preferred during methylation steps to avoid side reactions.

  • Purification: Products are typically purified by recrystallization (e.g., from ethyl acetate or ethanol) or column chromatography using hexanes-ethyl acetate mixtures, ensuring high purity for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

MI-1 (1-(4-Cl-benzil)-3-Cl-4-(CF3-phenylamino)-pyrrole-2,5-dione)

  • Structure: Features chloro and trifluoromethylphenylamino substituents.
  • Activity: Exhibits potent cytotoxicity against human tumor cell lines (IC₅₀: 0.8–62.2 µg/mL), particularly in cervical carcinoma models .
  • Mechanism : Acts as a tyrosine kinase inhibitor, targeting EGF-R, VEGF-R, and others .
  • Comparison : The trifluoromethyl group in MI-1 and the target compound may enhance target binding, but MI-1’s additional chloro substituents likely contribute to higher potency.

Anticonvulsant and Antinociceptive Agents

C1-S (1-(2-Oxo-1-phenyl-2-(4-(3-TFMP)piperazin-1-yl)ethyl)-pyrrole-2,5-dione)

  • Structure : Contains a piperazine moiety and trifluoromethylphenyl group.
  • Activity: Demonstrates anticonvulsant and antinociceptive effects with >99% purity and high enantiomeric excess .
  • Comparison : The target compound lacks the piperazine group, which in C1-S improves blood-brain barrier penetration for neurological applications.

GABA-Transaminase Inhibitors

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

  • Structure : Substituted with acetylphenyl and bromophenyloxy groups.
  • Activity : Inhibits GABA-transaminase (IC₅₀: 100.5 ± 5.2 µM), comparable to the reference drug vigabatrin .
  • Comparison : The absence of an acetyl group in the target compound may limit its utility in epilepsy treatment.

Radiopharmaceutical Labeling Agents

FPyME (1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]-pyrrole-2,5-dione)

  • Structure : Contains a fluoropyridine group for radiolabeling.
  • Application : Used for thiol-selective conjugation in peptides/proteins for PET imaging .
  • Comparison : The target compound’s trifluoromethyl group could be modified similarly for imaging applications but lacks the fluoropyridine moiety critical for radiochemistry.

Physicochemical and Solubility Profiles

Solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione

  • Data : Solubility in 14 solvents (e.g., DMF > DMSO > acetone) correlates with solvent polarity and temperature (278.15–323.15 K) .
  • Implications : The bromo substituent reduces solubility compared to the trifluoromethyl group, highlighting the role of halogen electronegativity in formulation design.

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Activity IC₅₀/Data
1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione 2-Trifluoromethylphenyl Hypothesized anticancer N/A
MI-1 4-Cl-benzil, 3-Cl, CF3-phenylamino Cytotoxic 0.8–62.2 µg/mL
C1-S Piperazine, trifluoromethylphenyl Anticonvulsant N/A
FPyME ¹⁸F-fluoropyridine Radiopharmaceutical labeling N/A

Key Observations :

  • Trifluoromethyl Groups : Enhance metabolic stability and target affinity but require specific substituents (e.g., chloro in MI-1) for optimal activity.
  • Heterocyclic Moieties : Piperazine (C1-S) and fluoropyridine (FPyME) expand therapeutic utility but introduce synthetic complexity.

Notes and Limitations

  • Evidence Gaps : Direct data on the target compound’s synthesis, toxicity, or mechanism are absent; comparisons rely on structural analogs.
  • Safety : Halogenated analogs (e.g., 1-(3,4-dichlorophenyl)-pyrrole-2,5-dione) require careful handling per GHS guidelines .

Biological Activity

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with two carbonyl groups at the 2 and 5 positions, alongside a trifluoromethyl group attached to the phenyl ring. This unique structure enhances its lipophilicity and potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. Such interactions can affect various cellular processes, including inflammation and cell proliferation.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrrole-2,5-dione possess anti-inflammatory properties. Specifically, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Antiproliferative Effects

The compound has also been studied for its antiproliferative effects against cancer cell lines. For instance, a related pyrrole derivative demonstrated significant growth inhibition in colon cancer cell lines (HCT-116, SW-620) with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M . This positions it as a candidate for further development as an antitumor agent.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialActive against specific bacterial strains
Anti-inflammatoryInhibits IL-6 and TNF-α production
AntiproliferativeGrowth inhibition in colon cancer cells

Case Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial efficacy of various pyrrole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated notable inhibitory effects on specific strains, supporting its potential application in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that compounds similar to this compound effectively reduced the production of inflammatory mediators in PBMC cultures stimulated with lipopolysaccharides (LPS). This suggests a promising role in managing inflammatory diseases .

Q & A

Q. What synthetic routes are commonly employed for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione?

The Paal-Knorr reaction is a foundational method for pyrrole ring formation, involving the cyclocondensation of 1,4-diketones with amines. For this compound, trifluoromethyl-substituted aniline derivatives can be reacted with diketones under acidic conditions (e.g., acetic acid) to form the pyrrole core . Subsequent functionalization, such as chloroacylation, may introduce additional substituents (e.g., thiazole rings) via heterocyclization with thioureas or thioamides .

Q. What analytical techniques are critical for characterizing this compound?

  • FT-IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety) and structural changes during synthesis .
  • X-ray crystallography resolves molecular geometry, including bond angles and planarity of the pyrrole ring .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and electronic environments (e.g., deshielding effects from the trifluoromethyl group) .

Q. How can solubility challenges be addressed during purification?

Recrystallization from polar aprotic solvents (e.g., dioxane or DMF/water mixtures) is effective due to the compound’s moderate solubility. Column chromatography with silica gel and ethyl acetate/hexane gradients can separate byproducts .

Q. What stability considerations are relevant for storage?

Store under inert gas (argon) at –20°C to prevent hydrolysis of the dione moiety. Avoid prolonged exposure to moisture or strong bases, which may degrade the trifluoromethyl-phenyl group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties?

Density Functional Theory (DFT) calculations predict electron distribution, HOMO-LUMO gaps, and substituent effects. For example, the electron-withdrawing trifluoromethyl group stabilizes the pyrrole ring via inductive effects, reducing electron density at the 3-position . These insights guide reactivity predictions in electrophilic substitutions.

Q. What mechanistic insights explain regioselectivity in cyclization reactions?

The Paal-Knorr reaction’s regioselectivity arises from protonation of the diketone’s carbonyl, followed by nucleophilic attack by the amine. Steric hindrance from the trifluoromethyl group directs the phenyl ring to the 1-position, favoring 2,5-dione formation . Kinetic studies (e.g., monitoring by HPLC) can validate proposed mechanisms.

Q. How can contradictory spectral data be resolved?

Discrepancies in NMR or IR results may stem from tautomerism or impurities. Use multi-technique validation:

  • Compare experimental and computed (DFT) NMR spectra .
  • Conduct HRMS to confirm molecular weight .
  • Perform X-ray diffraction for unambiguous structural assignment .

Q. What strategies optimize reactivity in cross-coupling reactions?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require electron-deficient ligands to enhance oxidative addition. The trifluoromethyl group’s electron-withdrawing nature improves electrophilicity at the pyrrole’s 3-position, enabling aryl boronic acid coupling . Solvent choice (e.g., DMF) and base (K₂CO₃) further modulate reaction efficiency.

Q. How does the trifluoromethyl group influence biological activity in analogs?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., replacing CF₃ with OCF₃) and testing in bioassays. Computational docking studies correlate electronic properties with target binding .

Q. What experimental designs address low yields in multi-step syntheses?

  • Design of Experiments (DoE) optimizes reaction parameters (temperature, solvent, catalyst loading) .
  • In-situ monitoring (e.g., ReactIR) identifies intermediates and bottlenecks.
  • Protecting groups (e.g., acetyl for amines) prevent side reactions during heterocyclization .

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